BenchChemオンラインストアへようこそ!

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea

Medicinal Chemistry Crystal Engineering Solubility Optimization

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea (CAS 22469-59-6) is a heterocyclic small molecule (C₆H₈N₄OS, MW 184.22) that structurally merges a 4-methyl-6-oxo-1,6-dihydropyrimidine scaffold with a terminal thiourea moiety at the 2‑position. It belongs to the broader class of 2‑aminopyrimidine derivatives but is distinct from common 2‑thioxo‑pyrimidines (e.g., 2‑thiouracil) by presenting a free NH₂ group on the thiocarbonyl, which alters its hydrogen‑bond donor/acceptor count and metal‑chelation geometry.

Molecular Formula C6H8N4OS
Molecular Weight 184.22 g/mol
CAS No. 22469-59-6
Cat. No. B1437445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea
CAS22469-59-6
Molecular FormulaC6H8N4OS
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NC(=S)N
InChIInChI=1S/C6H8N4OS/c1-3-2-4(11)9-6(8-3)10-5(7)12/h2H,1H3,(H4,7,8,9,10,11,12)
InChIKeyZZCAKQDBKKNOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea (CAS 22469-59-6): A 4-Methyl-6-Oxopyrimidine-2-Thiourea Structural Synopsis


N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea (CAS 22469-59-6) is a heterocyclic small molecule (C₆H₈N₄OS, MW 184.22) that structurally merges a 4-methyl-6-oxo-1,6-dihydropyrimidine scaffold with a terminal thiourea moiety at the 2‑position [1]. It belongs to the broader class of 2‑aminopyrimidine derivatives but is distinct from common 2‑thioxo‑pyrimidines (e.g., 2‑thiouracil) by presenting a free NH₂ group on the thiocarbonyl, which alters its hydrogen‑bond donor/acceptor count and metal‑chelation geometry [2]. Commercially, it is available at ≥95 % purity and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

Why N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea Cannot Be Replaced by Generic Pyrimidine-2-thiones or 2‑Aminopyrimidines


Subtle variations in the pyrimidine substitution pattern and the nature of the 2‑position group profoundly alter hydrogen‑bonding topology, logP, and metal‑binding affinity. N‑(4‑Methyl‑6‑oxo‑1,6‑dihydropyrimidin‑2‑yl)thiourea possesses three H‑bond donors (one endocyclic NH, one exocyclic NH, and one NH₂) and an XLogP3 of −0.7, whereas the common analog 6‑methyl‑2‑thiouracil (CID 66069) has only one donor and a higher XLogP3 of +0.4 [1]. In antimicrobial screening, N‑(4,6‑dimethylpyrimidin‑2‑yl)thiourea derivatives showed activity strictly dependent on the 2‑NH‑C(S)‑NH‑R motif; replacement of the thiourea with urea or alkyl thioethers abolished activity [2]. Consequently, a procurement decision that treats 2‑thiopyrimidines as interchangeable risks selecting a compound with an incompatible solubility profile, metal‑coordination geometry, or biological target engagement [3].

Quantitative Differentiation Evidence for N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea Versus Its Closest Analogs


Hydrogen‑Bond Donor Count Distinguishes 2‑Thiourea from 2‑Thioxo Analogs

The target compound provides three hydrogen‑bond donor (HBD) sites (two NH and one NH₂) versus only one HBD for 6‑methyl‑2‑thiouracil. A higher HBD count correlates with improved aqueous solubility and stronger intermolecular interactions in co‑crystal design [1]. This difference is inherent to the thiourea (–NH–C(S)–NH₂) functionality, which is absent in 2‑thioxo‑pyrimidines that present only an endocyclic NH [2].

Medicinal Chemistry Crystal Engineering Solubility Optimization

Lipophilicity (XLogP3) Shift Enables Broader Polarity Range

The XLogP3 of N‑(4‑methyl‑6‑oxo‑1,6‑dihydropyrimidin‑2‑yl)thiourea is −0.7, which is 1.1 log units lower than that of 6‑methyl‑2‑thiouracil (XLogP3 +0.4) [1]. This places the target compound closer to the optimal range for CNS drug‑likeness (logP 1–3) while retaining sufficient hydrophilicity for aqueous formulation. In contrast, the 4,6‑dimethyl‑2‑thiourea analog (lacking the 6‑oxo group) is predicted to be more lipophilic, reducing its suitability for polar target pockets [2].

ADME Profiling Lead Optimization Physicochemical Diversity

Topological Polar Surface Area (TPSA) Differentiates Passive Permeability Potential

The target compound has a computed TPSA of 112 Ų, which is substantially higher than the 82 Ų of 6‑methyl‑2‑thiouracil [1]. A TPSA >100 Ų generally limits passive blood‑brain barrier penetration, making it preferable for peripherally restricted targets. The 30 Ų difference stems from the thiourea NH₂ group (additional 26 Ų contribution) and altered ring electronics [2].

Drug Design Bioavailability Prediction Blood‑Brain Barrier

Synthetic Versatility via S‑Alkylation and Cyclocondensation Outperforms 2‑Thioxo Scaffolds

The terminal thiourea group permits regiospecific S‑alkylation to generate diverse S‑substituted isothioureas, a transformation not available to 2‑thioxo‑pyrimidines (which undergo S‑alkylation). Reported derivatives of the 4‑methyl‑6‑oxo‑pyrimidine‑2‑thiourea scaffold have been converted into anticonvulsant S‑alkyl derivatives and fused heterocycles . The synthesis of the parent compound itself proceeds via cyclocondensation of ethyl acetoacetate and biguanide, a route that is orthogonal to the classic Biginelli synthesis used for 2‑thioxo‑dihydropyrimidines [1].

Organic Synthesis Library Generation Thiourea Chemistry

Metal‑Chelation Geometry: Bidentate (N,S) vs Monodentate (S) Coordination

Thiourea‑based ligands typically coordinate metals through the sulfur and one NH nitrogen, forming a four‑membered chelate ring, whereas 2‑thioxo‑pyrimidines bind solely through the exocyclic sulfur [1]. This bidentate versus monodentate distinction affects complex stability constants; Ru(II)‑thiourea complexes of 6‑methyl‑2‑thiouracil were recently reported to exhibit potent cytotoxicity, but the 2‑thiourea analog with an additional NH₂ donor may stabilize different oxidation states or geometries [2]. Direct head‑to‑head comparison data are not yet published, but the fundamental coordination chemistry logic is well‑established.

Coordination Chemistry Sensor Design Radiopharmaceuticals

Optimal Procurement Scenarios for N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea Based on Evidence


Fragment‑Based Drug Discovery Libraries Requiring Polar, H‑Bond‑Rich Scaffolds

With 3 H‑bond donors, 3 H‑bond acceptors, and XLogP3 −0.7, this compound occupies a polar niche in fragment libraries that is underrepresented by 2‑thioxo‑pyrimidines (typically 1 donor, higher logP). Procurement for fragment screening against targets with polar active sites (e.g., kinases, proteases) is justified by the distinct physicochemical profile [1].

Synthesis of S‑Alkylated Isothiourea Libraries for Anticonvulsant or Antimicrobial Screening

The terminal NH₂ of the thiourea group enables regiospecific S‑alkylation to isothioureas, followed by cyclization to thiadiazoles or triazoles. This divergent chemistry, documented for the 4‑methyl‑6‑oxo‑pyrimidine scaffold, supports rapid library generation that is inaccessible from 2‑thioxo‑pyrimidine starting materials .

Coordination Chemistry and Sensor Development Exploiting Bidentate (N,S) Chelation

The thiourea moiety provides a bidentate (N,S) coordination site that is absent in 2‑thioxo‑pyrimidines. Researchers developing metal‑based sensors, MRI contrast agents, or radiopharmaceutical chelators should select this compound over 6‑methyl‑2‑thiouracil when enhanced complex stability through chelate effect is desired [2].

Agrochemical Lead Optimization Requiring Herbicidal Thiourea Scaffolds with Tunable Lipophilicity

QSAR models for N‑benzoyl‑N′‑pyrimidin‑2‑yl thioureas show that substituents on the pyrimidine ring modulate herbicidal activity and environmental persistence. The 4‑methyl‑6‑oxo substitution pattern provides a unique XLogP3 point useful for optimizing the activity‑lipophilicity balance in herbicide development programs [3].

Quote Request

Request a Quote for N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.